molecular formula C12H11NO B14151200 1-Acetamidoazulene CAS No. 23702-21-8

1-Acetamidoazulene

Cat. No.: B14151200
CAS No.: 23702-21-8
M. Wt: 185.22 g/mol
InChI Key: OPTYZGOQGODAGF-UHFFFAOYSA-N
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Description

1-Acetamidoazulene is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and interesting biological properties Azulene itself is characterized by its deep blue color and non-benzenoid aromaticity, which distinguishes it from other hydrocarbons

Preparation Methods

The synthesis of 1-Acetamidoazulene typically involves the acylation of azulene with acetic anhydride in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reaction can be summarized as follows:

Azulene+Acetic AnhydrideThis compound+By-products\text{Azulene} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{By-products} Azulene+Acetic Anhydride→this compound+By-products

Chemical Reactions Analysis

1-Acetamidoazulene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azulene derivatives.

    Substitution: Electrophilic substitution reactions are common, where the acetamido group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetamidoazulene has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives have shown potential as antimicrobial and anti-inflammatory agents.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.

    Industry: It is used in the production of dyes and pigments due to its intense color and stability.

Mechanism of Action

The mechanism by which 1-Acetamidoazulene exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by interacting with specific signaling pathways.

Comparison with Similar Compounds

1-Acetamidoazulene can be compared with other azulene derivatives such as guaiazulene and chamazulene. While all these compounds share the azulene core, the presence of different functional groups imparts unique properties to each derivative. For example:

    Guaiazulene: Known for its anti-inflammatory and antioxidant properties.

    Chamazulene: Exhibits strong anti-inflammatory and antiallergic effects.

The uniqueness of this compound lies in its acetamido group, which enhances its chemical reactivity and broadens its range of applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable building block for synthesizing complex molecules and developing new applications in medicine, biology, and industry. Further research into its properties and applications will likely uncover even more uses for this fascinating compound.

Properties

CAS No.

23702-21-8

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

N-azulen-1-ylacetamide

InChI

InChI=1S/C12H11NO/c1-9(14)13-12-8-7-10-5-3-2-4-6-11(10)12/h2-8H,1H3,(H,13,14)

InChI Key

OPTYZGOQGODAGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC=CC=C2C=C1

Origin of Product

United States

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